molecular formula C6H5ClN4O B107987 2-Chloro-7-methyl-7h-purin-6-ol CAS No. 16017-76-8

2-Chloro-7-methyl-7h-purin-6-ol

Cat. No.: B107987
CAS No.: 16017-76-8
M. Wt: 184.58 g/mol
InChI Key: HTRDGUDBXFNIOU-UHFFFAOYSA-N
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Mechanism of Action

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-7-methyl-7h-purin-6-ol include high gastrointestinal absorption and non-permeability to the blood-brain barrier . It is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . These properties can impact the compound’s bioavailability and its overall pharmacological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methyl-7H-purin-6-ol is unique due to the presence of both the chlorine atom at the 2-position and the methyl group at the 7-position. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Biological Activity

Overview

2-Chloro-7-methyl-7H-purin-6-ol, with the molecular formula C₆H₅ClN₄O and a molecular weight of 184.58 g/mol, is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by a chlorine atom at the second position and a hydroxyl group at the sixth position of the purine ring, which influences its reactivity and biological interactions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption and non-permeability to the blood-brain barrier , suggesting limited central nervous system effects. This property is significant for its potential applications in targeting peripheral biological systems without central side effects.

Research indicates that this compound may function as an enzyme inhibitor , particularly affecting pathways involved in nucleotide metabolism. Its structural characteristics allow it to interact with various enzymes, such as adenosine deaminase and DNA glycosylases, which are critical for DNA repair mechanisms.

Biological Activities

  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, making it a candidate for further exploration in the development of antiviral agents. Its mechanism may involve inhibition of viral replication through interference with nucleic acid synthesis.
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on various cancer cell lines. It has shown promising results in inhibiting tumor growth and inducing apoptosis, particularly in melanoma models. In vitro studies demonstrated that it can significantly reduce cell viability in cancer cells, indicating its potential as an anticancer agent .
  • Selectivity and Toxicity : While evaluating its selectivity, studies have indicated that this compound exhibits differential effects on normal versus cancerous cells, suggesting a favorable therapeutic window. Toxicity assessments have shown minimal adverse effects on normal cell lines at therapeutic concentrations .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralPotential inhibition of viral replication,
AnticancerSignificant cytotoxicity against melanoma cells ,
Enzyme InhibitionInteraction with adenosine deaminase
SelectivityDifferential effects on cancer vs. normal cells

Case Study: Anticancer Activity

In a study involving melanoma xenograft models, treatment with this compound resulted in a marked reduction in tumor size compared to controls. The compound induced apoptosis in tumor cells as evidenced by increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Case Study: Antiviral Research

Exploratory research into the antiviral properties of this compound revealed that it could inhibit specific viral enzymes essential for replication. This positions it as a potential lead compound for developing new antiviral therapies targeting similar pathways.

Properties

IUPAC Name

2-chloro-7-methyl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRDGUDBXFNIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278515
Record name 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16017-76-8
Record name 2-Chloro-1,7-dihydro-7-methyl-6H-purin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16017-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 7860
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016017768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16017-76-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-7-methyl-3,7-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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